molecular formula C8H9FO B1199365 1-(4-Fluorophenyl)ethanol CAS No. 403-41-8

1-(4-Fluorophenyl)ethanol

Cat. No. B1199365
CAS RN: 403-41-8
M. Wt: 140.15 g/mol
InChI Key: PSDSORRYQPTKSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)ethanol involves various chemical reactions, including the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone. This process can be catalyzed by Daucus carota cells, yielding (S)-(–)-1-(4-Fluorophenyl)ethanol with high enantiomeric excess. Additionally, biotransformation methods have been developed for the synthesis of enantiomerically pure forms of related compounds, demonstrating the versatility of biological systems in synthesizing complex molecules (Percino et al., 2008).

Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)ethanol has been elucidated through X-ray crystallography, revealing its crystalline form and intermolecular interactions. The structure is characterized by the presence of a fluorophenyl group attached to an ethanol moiety, which can form hydrogen bonds contributing to its stability in the crystalline state. Such detailed structural insights are crucial for understanding the compound's chemical behavior and reactivity (Ciavardini et al., 2013).

Chemical Reactions and Properties

1-(4-Fluorophenyl)ethanol participates in various chemical reactions, including condensation reactions to form dehydration compounds. These reactions are influenced by the presence of the fluorine atom, which affects the electron density of the molecule and its reactivity. The compound's ability to undergo different chemical transformations makes it a valuable intermediate in organic synthesis (Maity et al., 2011).

Physical Properties Analysis

The physical properties of 1-(4-Fluorophenyl)ethanol, such as melting point and solubility, are influenced by its molecular structure and intermolecular interactions. The fluorine atom contributes to the compound's polarity, affecting its solubility in various solvents and its phase behavior. Understanding these properties is essential for designing processes involving this compound (Speranza et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-(4-Fluorophenyl)ethanol, such as reactivity and stability, are significantly affected by the fluorine substitution. Fluorine's electronegativity and its effects on the aromatic ring's electron density influence the compound's reactivity patterns, including its ability to participate in hydrogen bonding and its reactivity towards electrophilic and nucleophilic agents. These properties are crucial for its applications in chemical synthesis and pharmaceutical development (Najiya et al., 2014).

Scientific Research Applications

  • Enantioselective Synthesis Applications :

    • HIV Infection : (S)-(–)-1-(4-Fluorophenyl)ethanol serves as an intermediate in synthesizing an antagonist of the CCR5 chemokine receptor, which can protect against HIV infection.
    • Antimalarial Drug : (R)-(+)-1-(4-Fluorophenyl)ethanol is a component of an antimalarial drug and a γ-secretase modulator necessary for Alzheimer's disease treatment.
    • Chiral Recognition Studies : This compound is used to study the role of substituents in the chiral recognition of molecular complexes (ChemChemTech, 2022).
  • Biotransformation-Mediated Synthesis :

    • Cancer Treatment : (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, synthesized via biotransformation, is a key intermediate for preparing PF-2341066, a potent inhibitor of c-Met/ALK currently in clinical development for cancer treatment (Tetrahedron-asymmetry, 2010).
  • Ruthenium-Catalyzed Hydrogen Transfer Reactions :

    • Dehydrogenation Studies : 1-(4-Fluorophenyl)ethanol has been used in studying the mechanism of ruthenium-catalyzed hydrogen transfer reactions, specifically the dehydrogenation process (The Journal of Organic Chemistry, 2003).
  • X-Ray Crystal Structures in Condensation Reactions :

    • Structural Analysis : The X-ray structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol has been determined to understand its role in the Knoevenagel condensation reaction (The Open Crystallography Journal, 2008).
  • Conformational Landscape Studies :

    • Spectroscopy Research : 1-(Fluorophenyl)ethanols, including 1-(4-fluorophenyl)ethanol, have been studied to understand their conformational landscapes using spectroscopy, particularly in the context of their interactions with water (Chemphyschem, 2009).
  • Rotational Spectra Analysis :

    • Molecular Structure Studies : The rotational spectrum of 1-(4-fluorophenyl)-1-ethanol has been measured to explore the molecule's stability and conformer preferences (Physica Scripta, 2008).
  • Electrochemical Methods :

    • Alcohol Synthesis : 1-(4-Fluorophenyl)ethanol has been synthesized using an electrochemical method, showcasing its potential in chemical synthesis (Chemistry Letters, 1990).

Safety And Hazards

Safety measures for handling 1-(4-Fluorophenyl)ethanol include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the study of 1-(4-Fluorophenyl)ethanol include optimizing the conditions for the biotransformation of 1-(4-fluorophenyl)ethanone in a reaction medium containing exogenous reducing agents . This could lead to the formation of an S-alcohol with moderate yields and optical purities .

properties

IUPAC Name

1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSORRYQPTKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)ethanol

CAS RN

403-41-8
Record name 1-(4-Fluorophenyl)ethanol
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Record name 4-Fluoro-alpha-methylbenzyl alcohol
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Record name 403-41-8
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Record name 4-fluoro-α-methylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

1-(4-Fluorophenyl)ethanol was prepared by mixing 10 g (72 mmol) of 4-fluorophenylacetophenone and 2.74 g (72 mmol) of sodium borohydride in 100 mL of ethanol. After one hour the solvent was removied under vacuum and the residue was taken up in diethyl ether. The ether solution was dried over anhydrous magnesium sulfate and evaporated to yield the crude product which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dichloro(p-cymene)ruthenium(II) dimer (1.2 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in 1,4-dioxane (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 105° C. After the mixture was cooled to room temperature, p-fluoroacetophenone (0.4 mmol), 1,4-dioxane (2 mL) and a solution of sodium carbonate in 1,4-dioxane (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (5 atm) at 10° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-fluorophenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.2 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
AR Chanysheva, AL Sufiyarova, NV Privalov… - … . СЕРИЯ «ХИМИЯ И …, 2022 - ctj.isuct.ru
(S)-(–)-1-(4-фторфенил) этанол является промежуточным звеном в синтезе антагониста хемокинового рецептора CCR5, применяемого для терапии ВИЧ-инфекции. Наряду с …
Number of citations: 1 ctj.isuct.ru
F Rondino, A Paladini, A Ciavardini… - Physical Chemistry …, 2011 - pubs.rsc.org
Diastereomeric adducts between (S)-1-(4-fluorophenyl)-ethanol and R and S 2-butanol, formed by supersonic expansion, have been investigated by means of a combination of mass …
Number of citations: 8 pubs.rsc.org
A Ciavardini, F Rondino, A Paladini… - Physical Chemistry …, 2013 - pubs.rsc.org
The molecular diastereomeric complexes between R-1-phenyl-1-ethanol, S-1-(4-fluorophenyl)ethanol and S-1-(2-fluorophenyl)ethanol and R and S-butan-2-ol, isolated under …
Number of citations: 10 pubs.rsc.org
M Speranza, F Rondino, A Giardini, A Paladini… - …, 2009 - Wiley Online Library
The effects of the presence of the ring fluorine atom on the conformational landscape of supersonically expanded isomeric 1‐(fluorophenyl)ethanols and their monohydrated clusters …
T Heinrich, H Böttcher, H Prücher… - ChemMedChem …, 2006 - Wiley Online Library
The discovery of a novel class of highly potent and selective 5‐HT 2A antagonists is reported herein. Selectivity for the serotonin 5‐HT 2A receptor was optimized, decreasing the affinity …
JB Johnson, JE Bäckvall - The Journal of Organic Chemistry, 2003 - ACS Publications
Kinetic studies of the ruthenium-catalyzed dehydrogenation of 1-(4-fluorophenyl)ethanol (4) by tetrafluorobenzoquinone (7) using the Shvo catalyst 1 at 70 C show that the …
Number of citations: 150 pubs.acs.org
F Rondino, M Satta, S Piccirillo… - The Journal of …, 2016 - ACS Publications
The conformational landscape of (S)-1-(4-chlorophenyl)ethanol, its monohydrated complex, and its diastereomeric adducts with R- and S-butan-2-ol, have been investigated by …
Number of citations: 2 pubs.acs.org
F Rondino, A Ciavardini, M Satta, A Paladini… - Rendiconti Lincei, 2013 - Springer
Non-covalent intermolecular interactions responsible for chiral discrimination have been investigated in the gas phase both in neutral and ionic complexes. Mass-selected resonant two-…
Number of citations: 6 link.springer.com
H Ankati, E Biehl - Tetrahedron Letters, 2009 - Elsevier
The benzotriazoles were prepared by three-component and two-component microwave-assisted [3+2] cycloadditions of various azides to benzyne, 3-methoxybenzyne, and 4,5-…
Number of citations: 68 www.sciencedirect.com
D Chaplin, P Harrison, JP Henschke… - … process research & …, 2003 - ACS Publications
The practicalities of the asymmetric hydrogenation of acetophenone derivatives are addressed. The catalysts used, derived from the precatalysts [(xylylPhanePhos)RuCl 2 (DPEN)] (S)-(…
Number of citations: 53 pubs.acs.org

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